![molecular formula C15H13F3N4O2 B2522788 1-(2-Hydroxyethyl)-5-[[4-(trifluoromethyl)phenyl]methyl]pyrazolo[3,4-d]pyrimidin-4-one CAS No. 899954-05-3](/img/structure/B2522788.png)
1-(2-Hydroxyethyl)-5-[[4-(trifluoromethyl)phenyl]methyl]pyrazolo[3,4-d]pyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "1-(2-Hydroxyethyl)-5-[[4-(trifluoromethyl)phenyl]methyl]pyrazolo[3,4-d]pyrimidin-4-one" is a derivative of the pyrazolo[3,4-d]pyrimidin-4-one ring system, which has been explored for various pharmacological activities. The pyrazolo[3,4-d]pyrimidin-4-one scaffold is a versatile template that has been utilized to obtain potent inhibitors with a range of biological activities, including anti-inflammatory, adenosine deaminase inhibition, aldose reductase inhibition, and phosphodiesterase 5 inhibition .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidin-4-one derivatives often involves the reaction of appropriate precursors such as amino-pyrazoles with aldehydes or isocyanates in the presence of catalysts like heteropolyacids . Modifications at various positions of the nucleus, such as the introduction of alkyl or arylalkyl substituents, have been shown to significantly affect the biological activity of these compounds . The synthesis of related compounds has been achieved through various methods, including reduction and condensation reactions , as well as tandem aza-Wittig and annulation reactions .
Molecular Structure Analysis
The molecular structure of pyrazolo[3,4-d]pyrimidin-4-one derivatives is characterized by the presence of a bicyclic core with potential for various substitutions at different positions, which can influence the compound's interaction with biological targets . Docking simulations have been used to rationalize the structure-activity relationships and to identify key pharmacophoric elements that contribute to the inhibitory potency of these compounds .
Chemical Reactions Analysis
The chemical reactivity of pyrazolo[3,4-d]pyrimidin-4-one derivatives is influenced by the substituents present on the core structure. For instance, the introduction of a hydroxy group or the lengthening of side chains can enhance or reduce the biological activity of these compounds . The reactivity of the 2-phenyl derivative with bis(2,4,5-trichlorophenyl)benzylmalonate has been explored, leading to the formation of a linear pyrano-oxadiazolopyrimidinedione .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolo[3,4-d]pyrimidin-4-one derivatives, such as solubility, stability, and melting point, are determined by the nature of the substituents and the overall molecular structure. These properties are crucial for the pharmacokinetic profile of the compounds and their suitability as drug candidates. The presence of functional groups like hydroxyethyl and trifluoromethylphenyl can affect the lipophilicity and hydrogen bonding capacity, which in turn can influence the absorption, distribution, metabolism, and excretion (ADME) properties of the compounds .
Applications De Recherche Scientifique
Anti-inflammatory and Antimicrobial Applications
- Synthesis and Biological Evaluation of Anti-inflammatory Agents : A series of trifluoromethylpyrazolo[1,5-a]pyrimidines were synthesized and evaluated for their anti-inflammatory activity. One compound exhibited comparable anti-inflammatory activity to the standard drug Indomethacin. Docking experiments suggested these compounds bind into the active site of the COX-2 enzyme, rationalizing their anti-inflammatory activity. Additionally, some synthesized compounds showed promising antimicrobial activity against Gram-positive bacteria and pathogenic fungi (Aggarwal et al., 2014).
Anticancer Applications
- Novel Pyrazolopyrimidines as Anticancer and Anti-5-lipoxygenase Agents : A novel series of pyrazolopyrimidines were synthesized and screened for cytotoxic (HCT-116 and MCF-7) and 5-lipoxygenase inhibition activities. The structure-activity relationship was discussed, highlighting their potential as anticancer agents (Rahmouni et al., 2016).
Synthesis and Characterization for Biological Applications
- Microwave-Assisted Synthesis of Novel Pyrazolone Derivatives : This research focused on developing new chemical entities as potential anti-inflammatory, analgesic, and antipyretic agents. The presence of pyrazolone and amino pyrimidine moieties exhibited activities similar to standard treatments, with specific substitutions enhancing these effects (Antre et al., 2011).
Corrosion Inhibition Properties
- Corrosion Inhibition and Adsorption Properties : Pyrazolopyrimidin derivatives demonstrated significant corrosion inhibition efficiency on C-steel surfaces in HCl. The study highlighted the compounds' surface properties, including surface tension, critical micelle concentration (CMC), and adsorption isotherms, suggesting their use in protective coatings (Abdel Hameed et al., 2020).
Mécanisme D'action
The mechanism of action of pyrazolo[3,4-d]pyrimidines is often related to their anticancer activity. They have shown to inhibit EGFR and ErbB2 kinases at a sub-micromolar level . Dual inhibition of EGFR and ErbB2 caused induction of apoptosis which was confirmed by a significant increase in the level of active caspase-3 .
Propriétés
IUPAC Name |
1-(2-hydroxyethyl)-5-[[4-(trifluoromethyl)phenyl]methyl]pyrazolo[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N4O2/c16-15(17,18)11-3-1-10(2-4-11)8-21-9-19-13-12(14(21)24)7-20-22(13)5-6-23/h1-4,7,9,23H,5-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTFLMJFNORWAAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=NC3=C(C2=O)C=NN3CCO)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

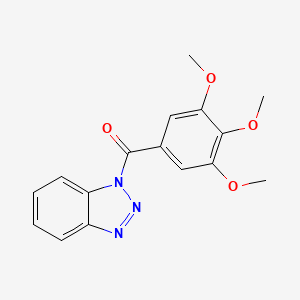
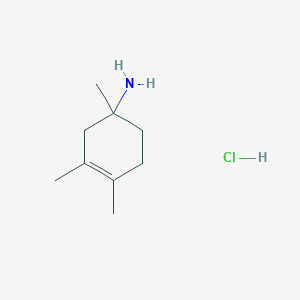
![N-allyl-4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxamide oxalate](/img/structure/B2522712.png)

![3-chloro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2522716.png)
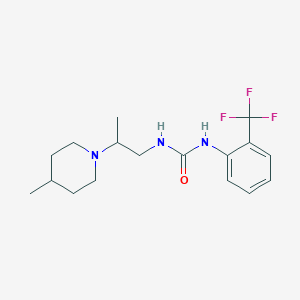
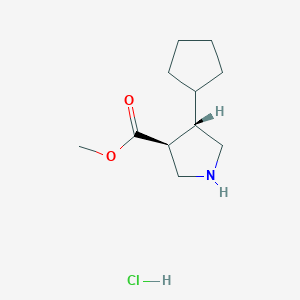
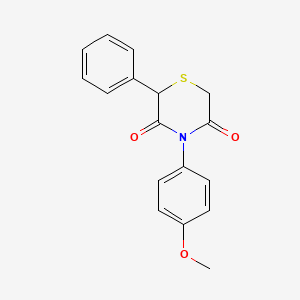
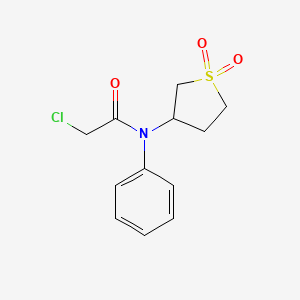
![2-[[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-1,2-thiazolidine 1,1-dioxide](/img/structure/B2522721.png)
![2-{[1-(1H-1,2,3-benzotriazole-5-carbonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2522723.png)
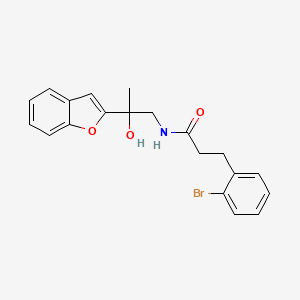
![4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperidine HCl](/img/structure/B2522727.png)
![(2Z)-2-(2H-1,3-benzodioxol-5-yl)-3-[1-(2-methylpropyl)-1,2,3,4-tetrahydroquinolin-6-yl]prop-2-enenitrile](/img/structure/B2522728.png)